![molecular formula C13H21N3O3S B2850314 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1210738-56-9](/img/structure/B2850314.png)
2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclopropylsulfonyl group . The 1,3,4-oxadiazole ring could be formed through a condensation reaction of a carboxylic acid (or a derivative) and a hydrazine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1,3,4-Oxadiazole compounds, including structures similar to 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, are synthesized for their significant biological activities. A study detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a methodology that may parallel the synthesis of the compound . These derivatives were structurally elucidated using NMR, IR, and mass spectral data, indicating the comprehensive analytical approach required for such compounds (Khalid et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
Antibacterial Activity : The synthesized oxadiazole compounds demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential of similar structures, like 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Activity : Another study on 1,3,4-oxadiazole and acetamide derivatives highlighted their evaluation as promising anticancer agents. Such research underscores the potential of oxadiazole-bearing compounds, including the cyclopropylsulfonyl piperidin-4-yl moiety, for anticancer therapy (Rehman et al., 2018).
Antitubercular Agents : Sulfonyl derivatives with 1,3,4-oxadiazole moieties were identified for their potent antimicrobial and antitubercular activities. This indicates the broader spectrum of therapeutic applications for compounds with 1,3,4-oxadiazole structures (Kumar et al., 2013).
Mechanism of Action and Drug Development
Enzyme Inhibition : The ability of 1,3,4-oxadiazole derivatives to act as enzyme inhibitors, including butyrylcholinesterase (BChE), was demonstrated, suggesting a mechanism that could be exploited in drug development for diseases such as Alzheimer's (Khalid et al., 2016).
Drug Candidates for Alzheimer’s Disease : Synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer's disease, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in neurodegenerative diseases (Rehman et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRZZBAIWYCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.